1-benzyl-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1H-indole
Description
Properties
IUPAC Name |
1-benzyl-3-[(2,5-dimethylphenyl)methylsulfanyl]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NS/c1-18-12-13-19(2)21(14-18)17-26-24-16-25(15-20-8-4-3-5-9-20)23-11-7-6-10-22(23)24/h3-14,16H,15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERKFTNPARETSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1H-indole involves several steps. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts and solvents .
Chemical Reactions Analysis
1-benzyl-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1H-indole undergoes various chemical reactions, including:
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through various methods involving the indole framework, which is known for its versatility in creating biologically active molecules. The presence of the benzyl and dimethylphenyl groups contributes to its lipophilicity and potential interaction with biological targets. The synthesis typically involves multi-step reactions that may include nucleophilic substitutions and coupling reactions.
Antimicrobial Properties
Research has highlighted the antimicrobial activities of indole derivatives, including 1-benzyl-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1H-indole. For instance, studies have shown that related compounds exhibit significant antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial DNA gyrase, a crucial enzyme for bacterial replication .
Antioxidant Activity
Indole derivatives are also recognized for their antioxidant properties. This compound has been evaluated for its ability to scavenge free radicals and inhibit oxidative stress-related damage. The compound's structure allows it to effectively neutralize reactive oxygen species (ROS), making it a candidate for further development in antioxidant therapies .
Anticancer Potential
The anticancer properties of indole derivatives have been extensively studied. Molecular docking studies indicate that this compound can bind effectively to various cancer-related targets, potentially inhibiting tumor growth and proliferation. Research suggests that compounds with similar structures can induce apoptosis in cancer cells through multiple pathways .
Antibacterial Activity Evaluation
A study evaluated a series of indole derivatives for their antibacterial activity using the agar diffusion method. The results indicated that compounds with similar structural motifs to this compound showed varying degrees of inhibition against S. aureus and Bacillus subtilis. The zone of inhibition was measured, revealing that higher concentrations resulted in more significant antibacterial effects .
| Compound | Zone of Inhibition (mm) against S. aureus | Zone of Inhibition (mm) against Bacillus subtilis |
|---|---|---|
| 5A | 8 | 10 |
| 5B | 8 | 10 |
| 5C | 7 | 17 |
| 5D | 10 | 14 |
| Penicillin | 30 | 32 |
Molecular Docking Studies
Molecular docking studies conducted on related indole compounds have shown promising results in binding affinity towards DNA gyrase, indicating potential as antibacterial agents. The binding interactions were analyzed using software tools like AutoDock, which provided insights into the structural requirements for effective inhibition .
Conclusion and Future Directions
The compound this compound exhibits significant potential across various fields of medicinal chemistry, particularly as an antimicrobial agent and antioxidant. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic applications.
Future studies should focus on:
- Expanding the structure-activity relationship (SAR) studies to optimize efficacy.
- Conducting in vivo studies to assess safety and therapeutic potential.
- Investigating additional biological activities beyond those currently known.
This compound represents a promising avenue for drug development in combating infections and oxidative stress-related diseases while also holding potential in cancer therapy.
Mechanism of Action
The mechanism of action of 1-benzyl-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1H-indole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes and biological activities . The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
*Target compound data inferred from structural analogs.
†Calculated based on indole core (C8H7N), benzyl (C7H7), and (2,5-dimethylphenyl)methylsulfanyl (C9H11S).
Key Observations :
- The target compound’s molecular weight is comparable to indole-carbaldehyde derivatives (e.g., 349–391 g/mol in ) but higher than oxadiazole-thiazole hybrids (375–389 g/mol in ) due to its bulkier aryl substituents .
- Electron-donating groups (e.g., methyl in the target compound) contrast with electron-withdrawing substituents (e.g., nitro, trifluoromethyl) in analogs, altering electronic density and reactivity .
Physical Properties
Table 2: Thermal and Spectral Data
Key Observations :
- The target compound’s hypothetical 13C-NMR shifts for C-3 (~100–110 ppm) align with indole derivatives in (e.g., 101.99 ppm for C-3 in a related structure) .
- The absence of carbaldehyde or amide groups distinguishes it from analogs in and , likely resulting in higher thermal stability than propanamide derivatives (mp 134–178°C) .
Biological Activity
1-benzyl-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₁₈H₁₈N₂S
- Molecular Weight : 298.41 g/mol
- CAS Number : 91026-01-6
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Antioxidant Activity : Indole derivatives are known for their ability to scavenge free radicals, which can help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Some studies suggest that this compound may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation.
- Anticancer Properties : Indole derivatives have been investigated for their potential to induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways.
Biological Activity Overview
Antioxidant Activity
A study demonstrated that indole derivatives exhibit significant antioxidant properties by reducing lipid peroxidation and enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) in vitro.
Anti-inflammatory Effects
In a controlled experiment, this compound showed a notable decrease in the levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
Anticancer Research
Recent investigations into the anticancer properties of indole derivatives revealed that this compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The compound was shown to induce apoptosis through the activation of caspases and the intrinsic apoptotic pathway.
Antiviral Activity
Preliminary studies suggest that this compound may interfere with viral polymerase activity, thereby hindering the replication of certain viruses. Further research is necessary to elucidate its full antiviral potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
